PEG8 Linker Demonstrates Superior Pharmacokinetic Profile and Reduced Aggregation Versus PEG4 in DAR8-ADC Head-to-Head Evaluation
In a head-to-head study of cleavable pendant-type PEG linkers, DAR8-ADCs constructed with PEG8 linkers exhibited a better pharmacokinetic profile and superior in vivo anti-tumor activity compared to DAR8-ADCs constructed with PEG4 linkers [1]. Increasing PEG chain length from 4 to 8 units decreased the overall hydrophobicity of the conjugates as confirmed by HIC analysis, and stability studies showed reduced aggregate content with increasing PEG length [1].
| Evidence Dimension | In vivo pharmacokinetic profile and anti-tumor activity |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8 linker: better PK profile and stronger in vivo anti-tumor activity |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker: inferior PK profile and weaker in vivo anti-tumor activity |
| Quantified Difference | PEG8 and PEG12 DAR8-ADCs showed better PK profile and stronger activity compared to PEG4 DAR8-ADCs; DAR4-ADCs without PEG served as negative control and showed poorest performance |
| Conditions | Trastuzumab-based ADCs with MMAE payload; HIC analysis for hydrophobicity; native SEC for aggregate monitoring; in vivo PK and anti-tumor studies |
Why This Matters
This direct evidence confirms that selecting Azido-PEG8-acid over its PEG4 analogue produces ADCs with lower aggregation propensity and enhanced in vivo performance, directly impacting lead candidate advancement decisions.
- [1] 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. doi: 10.1136/jitc-2025-SITC2025.0953 View Source
